REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.O.C(=O)([O-])[O-].[Na+].[Na+].[I:16]I.Cl>O>[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]([I:16])=[N:6][CH:7]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium carbonate monohydrate
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for an additional 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was gently heated with a heat gun until the solution
|
Type
|
STIRRING
|
Details
|
The reaction was stirred under Ar overnight in a dark hood
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the collected solids were washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under a stream of nitrogen for 3 h
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 mL hot MeOH
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
TEMPERATURE
|
Details
|
to cool over 96 h
|
Duration
|
96 h
|
Type
|
CUSTOM
|
Details
|
The crystals that had formed over this time
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
equipped with a 0.22 μm PTFE membrane
|
Type
|
WASH
|
Details
|
The solids were washed with MeOH (2×25 mL), and DCM (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under a stream of nitrogen for 2 h
|
Duration
|
2 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9197 g | |
YIELD: PERCENTYIELD | 45.9% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |